N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine
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Overview
Description
N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a nitropyridine moiety
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Nitroaromatic compounds are also known for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer effects .
Mode of Action
Biochemical Pathways
Thiazoles and nitroaromatic compounds can interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Thiazoles and nitroaromatic compounds can have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Based on the known activities of thiazoles and nitroaromatic compounds, potential effects could include antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, which have diverse biological activities.
Nitropyridine Derivatives: Compounds with a nitropyridine moiety, which are used in various chemical and biological applications.
Uniqueness
N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitropyridin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-3-1-2-11(8-12)16-20-13(10-24-16)6-7-18-15-5-4-14(9-19-15)21(22)23/h1-5,8-10H,6-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDUYEYKWYTCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCNC3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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